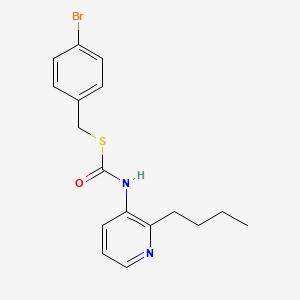
1,1'-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) is a bifunctional carbonyl compound known for its unique structure and properties. This compound is characterized by two phenylpropane-1,3-dione groups attached to a central 4,6-dihydroxy-1,3-phenylene core. It is often used in various chemical syntheses and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(5-acetyl-2,4-dihydroxyphenyl)-1-ethanone and 3-aryl-1-phenylpyrazole-4-carboxaldehydes under ultrasound and microwave irradiation . The reaction conditions include the use of zinc chloride as a catalyst and acetylation of resorcinol .
Industrial Production Methods: In industrial settings, the compound can be synthesized through a similar process but on a larger scale. The use of environmentally-friendly catalysts such as CuSO4.5H2O has been reported to improve yields and reduce reaction times .
化学反应分析
Types of Reactions: 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
科学研究应用
1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) involves its interaction with various molecular targets. The compound’s bifunctional carbonyl groups can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the hydroxyl groups can engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
4,6-Diacetylresorcinol: A related compound with similar bifunctional carbonyl groups.
1,3-Diacetylbenzene: Another compound with a similar structure but different substitution pattern.
1,4-Diacetylbenzene: Similar to 1,3-Diacetylbenzene but with a para-substitution pattern.
Uniqueness: 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination allows for diverse reactivity and applications in various fields.
属性
CAS 编号 |
52597-53-2 |
|---|---|
分子式 |
C24H18O6 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
1-[2,4-dihydroxy-5-(3-oxo-3-phenylpropanoyl)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C24H18O6/c25-19(15-7-3-1-4-8-15)12-21(27)17-11-18(24(30)14-23(17)29)22(28)13-20(26)16-9-5-2-6-10-16/h1-11,14,29-30H,12-13H2 |
InChI 键 |
ACULOALQGPYYBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2O)O)C(=O)CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
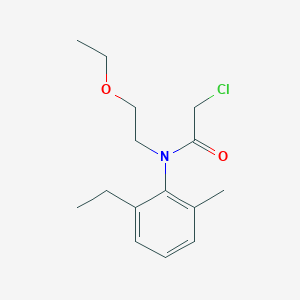
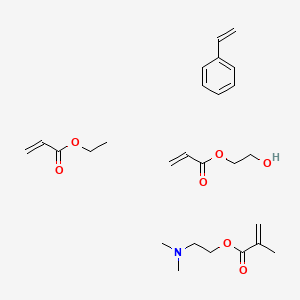
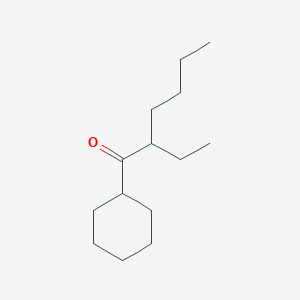
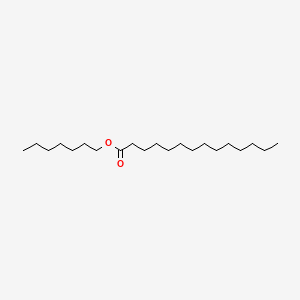

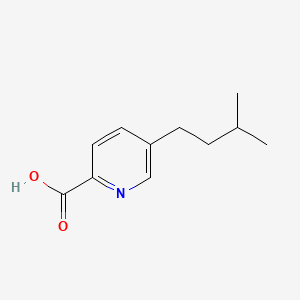

![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)



